(R)-7-Amino-5-azaspiro[2.4]heptan-4-one
Übersicht
Beschreibung
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one, also known as AZD9291, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It is a promising drug candidate for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors.
Wirkmechanismus
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one selectively targets mutated EGFR, inhibiting its tyrosine kinase activity and preventing downstream signaling pathways that promote cancer cell growth and survival. It has a higher affinity for the mutant form of EGFR than the wild-type form, making it a highly specific and effective inhibitor.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells with EGFR mutations, while sparing normal cells. It also inhibits tumor growth and metastasis in preclinical models, and has a favorable safety profile in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of (R)-7-Amino-5-azaspiro[2.4]heptan-4-one is complex and requires specialized equipment and expertise. However, once synthesized, it can be easily tested in vitro and in vivo for its efficacy and toxicity. Its specificity for mutated EGFR makes it a valuable tool for studying the role of EGFR in cancer development and progression.
Zukünftige Richtungen
There are several potential future directions for research on (R)-7-Amino-5-azaspiro[2.4]heptan-4-one. One area of interest is the development of combination therapies that can enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of its potential use in other EGFR-mutated cancers, such as head and neck cancer and colorectal cancer. Additionally, there is ongoing research on the identification of biomarkers that can predict response to this compound and guide patient selection for treatment.
Wissenschaftliche Forschungsanwendungen
(R)-7-Amino-5-azaspiro[2.4]heptan-4-one has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC with EGFR mutations. It has shown promising results in overcoming resistance to first-generation EGFR inhibitors, and has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC.
Eigenschaften
IUPAC Name |
(7R)-7-amino-5-azaspiro[2.4]heptan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-4-3-8-5(9)6(4)1-2-6/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKPJZQWJJXMO-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(CNC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H](CNC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.